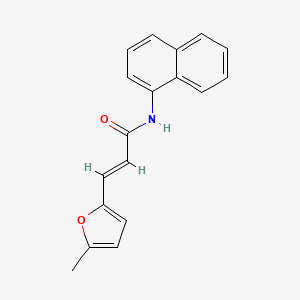![molecular formula C14H6BrF7N2 B5755118 4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)
4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of 4-bromobenzaldehyde and 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline, and it has a molecular formula of C14H6BrF7N2.
作用機序
The mechanism of action of 4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone is not well understood. However, it is believed that this compound exerts its biological activities by interacting with specific target molecules in cells. For example, in the case of antibacterial and antifungal activities, it is thought that this compound may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with their metabolic processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro using various cell lines. It has been shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific pathways that lead to cell death. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. However, the exact mechanisms by which this compound exerts its anticancer effects are still not fully understood.
実験室実験の利点と制限
One of the major advantages of using 4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone in lab experiments is its high purity and stability. This compound can be easily synthesized in good yield, and it can be purified by simple methods such as column chromatography. Additionally, this compound is relatively easy to handle and store, which makes it a convenient compound for use in various experiments.
However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This compound is highly hydrophobic, which makes it difficult to dissolve in water or other polar solvents. Additionally, this compound may have some toxicity in certain cell lines, which requires careful handling and monitoring during experiments.
将来の方向性
There are several future directions for research on 4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone. One of the major areas of research is the development of new materials for organic electronics using this compound as a building block. Additionally, this compound may have potential applications in the field of nanotechnology, where it can be used as a template for the synthesis of nanoscale structures. Furthermore, further studies are needed to elucidate the mechanisms of action of this compound in various biological systems, which may lead to the development of new therapeutic agents for cancer and other diseases.
合成法
The synthesis of 4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone involves the reaction of 4-bromobenzaldehyde and 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline in the presence of a suitable reagent. One of the commonly used reagents for this reaction is hydrazine hydrate, which acts as a reducing agent and facilitates the formation of the hydrazone derivative. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
科学的研究の応用
4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of organic electronics, where it is used as a building block for the synthesis of novel materials with improved electronic properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions. Additionally, this compound has been investigated for its antibacterial and antifungal activities.
特性
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrF7N2/c15-7-3-1-6(2-4-7)5-23-24-13-11(18)9(16)8(14(20,21)22)10(17)12(13)19/h1-5,24H/b23-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDGQFFRCYKVPV-MUDSWDHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrF7N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1-isobutyl-1H-indol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5755035.png)

![N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5755061.png)
![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)

![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)

![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)

![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)

![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
